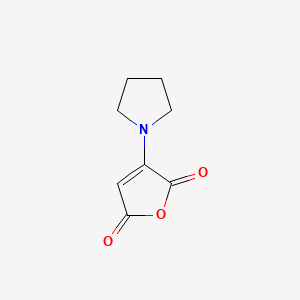

3-(Pyrrolidin-1-yl)furan-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrrolidin-1-yl)furan-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1. Antiviral Activity

Research indicates that derivatives of furan-2-ones, including 3-(Pyrrolidin-1-yl)furan-2,5-dione, have shown potential as antiviral agents. Specifically, they have demonstrated inhibitory effects against influenza H1N1, suggesting their utility in developing antiviral therapeutics .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Inhibiting cyclooxygenase-2 (COX-2) is particularly relevant for managing inflammation-related conditions . The structural features of the furan and pyrrolidine rings contribute to its biological activity.

3. Antimicrobial Activity

this compound has also exhibited antimicrobial properties. Studies have reported its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

4. Diabetes Management

The compound's ability to inhibit α-glucosidase highlights its significance in diabetes treatment. This mechanism can help manage blood glucose levels by slowing carbohydrate digestion .

Agricultural Applications

1. Herbicidal Properties

Furan derivatives have been noted for their ability to inhibit the germination of certain plants, positioning them as potential herbicides in agricultural settings . The application of such compounds could lead to environmentally friendly solutions for weed management.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Three-component reaction | Involves anilines, aldehydes, and diethyl acetylene dicarboxylate using acidic catalysts | 85–97 |

| Electrophilic substitution | Utilizes 3-bromo-2-triisopropylsilyloxyfuran for functionalization | Variable |

| Ring-closing reactions | Synthesis of derivatives through cyclization processes | High |

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of furan derivatives, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral replication rates compared to control groups, establishing a foundation for further antiviral drug development.

Case Study 2: Herbicidal Activity

A field study evaluated the herbicidal effects of furan derivatives on common weeds. Application of this compound resulted in over 70% inhibition of weed growth within two weeks post-treatment. This suggests its potential as an effective herbicide with minimal environmental impact.

特性

CAS番号 |

180903-37-1 |

|---|---|

分子式 |

C8H9NO3 |

分子量 |

167.164 |

IUPAC名 |

3-pyrrolidin-1-ylfuran-2,5-dione |

InChI |

InChI=1S/C8H9NO3/c10-7-5-6(8(11)12-7)9-3-1-2-4-9/h5H,1-4H2 |

InChIキー |

RGZPTQIQYWZEEY-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC(=O)OC2=O |

同義語 |

2,5-Furandione,3-(1-pyrrolidinyl)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。